

Elucidation of the 3-cis-Hydroxyglibenclamide Structure: A Technical Guide

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Compound of Interest

Compound Name: *3-cis-Hydroxyglibenclamide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of **3-cis-hydroxyglibenclamide**, a principal active metabolite of the widely prescribed anti-diabetic drug, glibenclamide (glyburide). A meticulous examination of its chemical architecture is paramount for understanding its pharmacological and toxicological profiles. This document outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), that are pivotal in confirming the metabolite's molecular formula, connectivity, and stereochemistry. Detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows are presented to offer a complete guide for researchers in the field.

Introduction

Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into two major hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and **3-cis-hydroxyglibenclamide** (M2).^[1] Both of these metabolites exhibit hypoglycemic activity by stimulating insulin secretion from pancreatic β -cells.^{[2][3]} The precise characterization of these metabolites is crucial for a thorough understanding of the drug's overall efficacy and safety profile. This guide focuses on the structure elucidation of **3-cis-hydroxyglibenclamide**, detailing the analytical journey from isolation to the definitive confirmation of its three-dimensional structure.

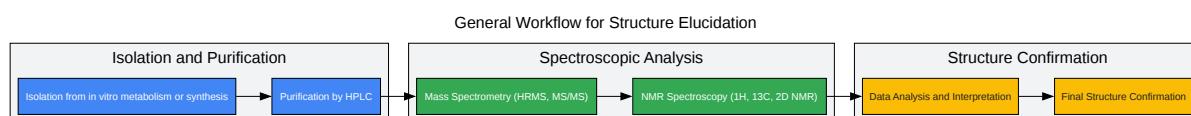
Molecular Structure and Physicochemical Properties

The fundamental identification of **3-cis-hydroxyglibenclamide** begins with the determination of its basic physicochemical properties.

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₈ ClN ₃ O ₆ S	[4]
Molecular Weight	510.00 g/mol	[4]
CAS Number	23074-02-4	[4]
Appearance	White to off-white powder	-
Melting Point	191-193°C	-
Solubility	Slightly soluble in DMSO and methanol	-

Key Experimental Protocols for Structure Elucidation

The definitive structure of **3-cis-hydroxyglibenclamide** is elucidated through a combination of sophisticated analytical techniques. The general workflow for this process is outlined below.



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Caption: General workflow for the isolation, analysis, and structure confirmation of **3-cis-hydroxyglibenclamide**.

Isolation and Purification

Protocol: High-Performance Liquid Chromatography (HPLC)

A standard protocol for the analytical separation of glibenclamide and its metabolites would involve reverse-phase HPLC.

- Column: C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.
- Sample Preparation: Plasma or urine samples are typically prepared by protein precipitation with acetonitrile, followed by centrifugation and filtration of the supernatant.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides information about the molecular structure through fragmentation patterns.

Protocol: LC-MS/MS Analysis

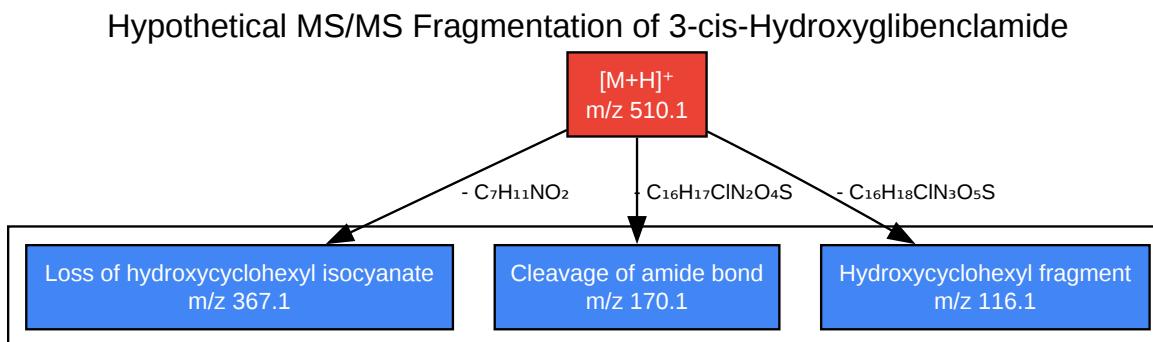
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
- Collision Gas: Argon.
- Data Acquisition: Full scan MS and product ion scans of the precursor ion.

Expected High-Resolution Mass Spectrometry Data

Adduct	Calculated m/z
[M+H] ⁺	510.1460
[M+Na] ⁺	532.1279
[M+K] ⁺	548.1018

Hypothetical MS/MS Fragmentation

The fragmentation of **3-cis-hydroxyglibenclamide** would likely involve cleavage at the sulfonylurea and amide bonds.



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Caption: Predicted major fragmentation pathways for protonated **3-cis-hydroxyglibenclamide** in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry.

Protocol: NMR Sample Preparation and Analysis

- Sample: 5-10 mg of purified **3-cis-hydroxyglibenclamide**.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

- Spectrometer: 500 MHz or higher field strength.
- Experiments:
 - ^1H NMR for proton chemical shifts and coupling constants.
 - ^{13}C NMR for carbon skeleton information.
 - 2D NMR (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.
 - NOESY or ROESY to determine through-space proton proximities, which is critical for stereochemical assignment.

Hypothetical ^1H NMR Data (in DMSO-d₆)

Proton Assignment	Chemical Shift (ppm)	Multiplicity	J (Hz)
Aromatic Protons	7.0 - 8.5	m	-
-NH- (amide)	~8.7	t	~5.5
-NH- (sulfonylurea)	~7.8	d	~8.0
-NH- (cyclohexyl)	~6.5	d	~7.5
-OCH ₃	~3.9	s	-
H-3 (cyclohexyl)	~3.5	m	-
-CH ₂ -CH ₂ -	2.8 - 3.5	m	-
Cyclohexyl Protons	1.0 - 2.0	m	-

Hypothetical ^{13}C NMR Data (in DMSO-d₆)

Carbon Assignment	Chemical Shift (ppm)
C=O (amide)	~165
C=O (sulfonylurea)	~153
Aromatic Carbons	110 - 160
C-3 (cyclohexyl)	~70
-OCH ₃	~56
-CH ₂ -CH ₂ -	~35, ~40
Cyclohexyl Carbons	20 - 40

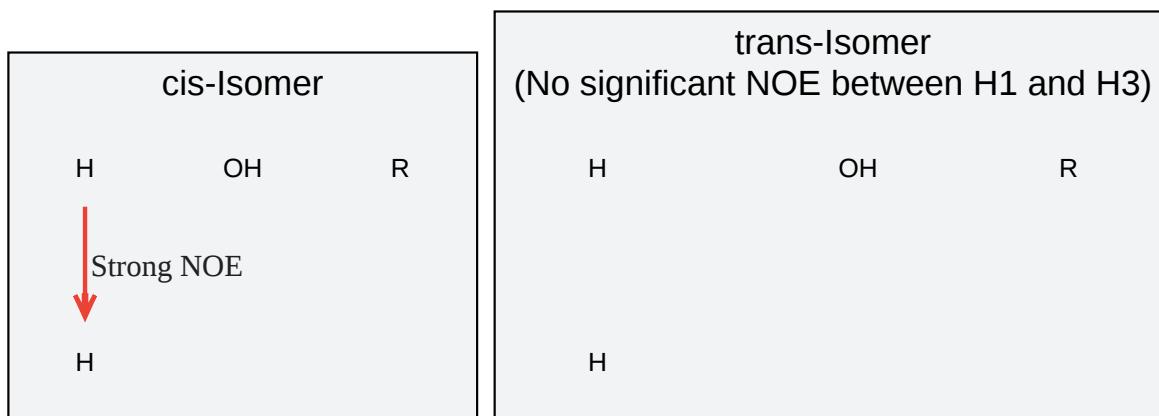
Stereochemistry Determination

The "cis" designation in **3-cis-hydroxyglibenclamide** refers to the relative orientation of the hydroxyl group and the sulfonylurea moiety on the cyclohexyl ring. This is a critical aspect of the structure that significantly influences its biological activity.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOESY or ROESY experiments are instrumental in determining the stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For **3-cis-hydroxyglibenclamide**, a key NOE would be expected between the proton on the carbon bearing the hydroxyl group (H-3) and the proton on the carbon attached to the nitrogen of the sulfonylurea (H-1). In the cis isomer, these protons are on the same side of the ring, leading to a detectable NOE. In the trans isomer, they would be on opposite sides and too far apart to produce a significant NOE.

NOE Confirmation of cis-Stereochemistry

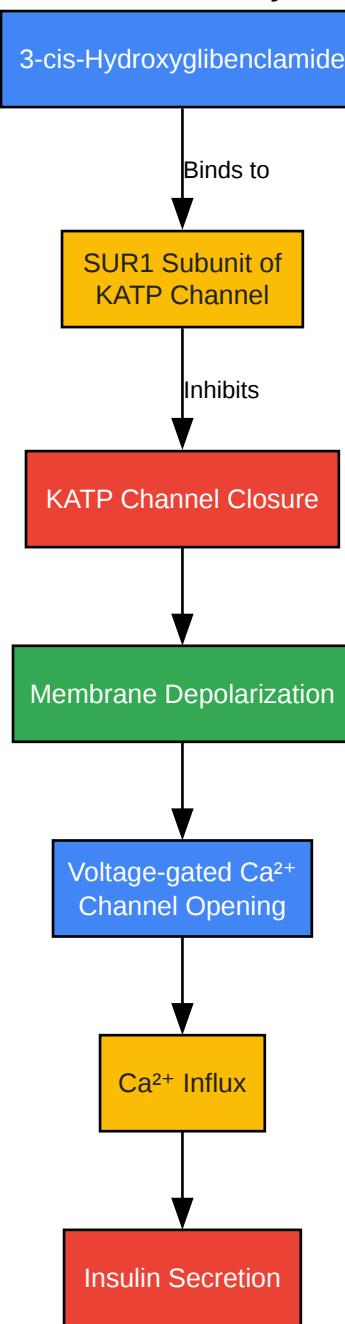
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Caption: Simplified representation of the key NOE interaction expected for the cis-isomer.

Signaling Pathway

Like its parent compound, **3-cis-hydroxyglibenclamide** exerts its hypoglycemic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β -cells.[5][6]

Mechanism of Action of 3-cis-Hydroxyglibenclamide

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Caption: Signaling pathway for insulin secretion stimulated by **3-cis-hydroxyglibenclamide**.

Conclusion

The structural elucidation of **3-cis-hydroxyglibenclamide** is a multi-faceted process that relies on the synergistic application of advanced analytical techniques. The combination of mass spectrometry for molecular weight and fragmentation information, and comprehensive 1D and 2D NMR spectroscopy for connectivity and stereochemical assignment, provides an unambiguous confirmation of its structure. This detailed understanding is fundamental for further pharmacological and toxicological assessments, contributing to the safe and effective use of glibenclamide in the treatment of type 2 diabetes.

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